molecular formula C27H28N6OS B12147348 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-pyridin-4-ylmethylideneamino]acetamide

Cat. No.: B12147348
M. Wt: 484.6 g/mol
InChI Key: BNPKTUFWQLSPQW-RHANQZHGSA-N
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Description

This compound, with the chemical formula C28H29N5OS , is a fascinating hybrid molecule. Let’s break it down:

    Structure: It consists of a 1,2,4-triazole ring, a pyridine ring, and an acetohydrazide moiety.

    Functional Groups:

Preparation Methods

Synthetic Routes::

    Industrial Synthesis: Unfortunately, detailed industrial production methods are scarce due to its rarity. research laboratories have explored its synthesis.

    Laboratory Synthesis:

Chemical Reactions Analysis

Reactivity::

    Oxidation and Reduction: The compound may undergo redox reactions due to its functional groups.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions:

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: Limited applications, but its reactivity makes it intriguing for material science.

Mechanism of Action

    Targets: It likely interacts with specific proteins or enzymes due to its functional groups.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its combination of triazole, pyridine, and acetohydrazide motifs sets it apart.

    Similar Compounds:

Properties

Molecular Formula

C27H28N6OS

Molecular Weight

484.6 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-pyridin-4-ylmethylideneamino]acetamide

InChI

InChI=1S/C27H28N6OS/c1-19-5-11-23(12-6-19)33-25(21-7-9-22(10-8-21)27(2,3)4)31-32-26(33)35-18-24(34)30-29-17-20-13-15-28-16-14-20/h5-17H,18H2,1-4H3,(H,30,34)/b29-17-

InChI Key

BNPKTUFWQLSPQW-RHANQZHGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC=NC=C3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=NC=C3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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